Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the thiazole derivative reacts with benzoyl chloride in the presence of a base.
Formation of the Propanamido Linker: The propanamido linker is formed by reacting the benzamidothiazole with 3-bromopropanoic acid, followed by esterification with ethanol to yield the final product.
Chemical Reactions Analysis
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Scientific Research Applications
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate has a wide range of scientific research applications:
Pharmaceuticals: The compound is studied for its potential as an antibacterial and antifungal agent due to the presence of the thiazole ring.
Drug Discovery: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The benzamide group may also contribute to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate can be compared with other thiazole-containing compounds:
Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: This compound exhibits potent inhibitory activity against nitric oxide free radicals.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Known for its anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-29-21(28)16-8-10-17(11-9-16)23-19(26)13-12-18-14-30-22(24-18)25-20(27)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWIGZNOASRFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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